3-Methyl-7-(trifluoromethyl)isoquinoline
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Overview
Description
3-Methyl-7-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(trifluoromethyl)isoquinoline can be achieved through several methods:
Bischler–Napieralski Reaction: This method involves the cyclization of N-(phenethyl)trifluoroacetamides to form 1-(trifluoromethyl)isoquinolines.
Pictet–Gams Reaction: This reaction utilizes N-(2-aryl-3,3,3-trifluoro-2-methoxypropyl)amides of acetic or cinnamic acids to synthesize 4-(trifluoromethyl)isoquinolines.
Direct Introduction of Fluorine: Modern synthetic methodologies allow for the direct introduction of fluorine or trifluoromethyl groups onto the isoquinoline ring.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, often utilizing catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed coupling reactions followed by cyclization can be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed.
Major Products
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-7-(trifluoromethyl)isoquinoline has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its unique biological activities, including neuroprotective and anticancer properties.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its light-emitting properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, in its potential anticancer activity, the compound may inhibit cell proliferation and induce apoptosis through the regulation of microRNA expression and telomerase activity . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroquinoline: A fluorinated quinoline with similar biological activities.
4-(Trifluoromethyl)isoquinoline: Another trifluoromethylated isoquinoline with comparable properties.
Uniqueness
3-Methyl-7-(trifluoromethyl)isoquinoline is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s biological activity and stability, making it a valuable candidate for various applications .
Properties
IUPAC Name |
3-methyl-7-(trifluoromethyl)isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-4-8-2-3-10(11(12,13)14)5-9(8)6-15-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOLCUXVKISFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)C(F)(F)F)C=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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